Cas no 3072-13-7 (Linoleamide)

Linoleamide structure
Linoleamide structure
Product name:Linoleamide
CAS No:3072-13-7
MF:C18H33NO
Molecular Weight:279.46072
CID:294687
PubChem ID:5353723

Linoleamide 化学的及び物理的性質

名前と識別子

    • 9,12-Octadecadienamide
    • ACETONITRILE,2-(1-(3-(P-FLUOROBENZOYL)PROPYL)-PIPERIDIN-4-YLIDENE)-2-PHENYL- HCL
    • CHEBI:93121
    • (9E,12E)-9,12-Octadecadienamide
    • CS-0134794
    • 3072-13-7
    • octadeca-9,12-dienamide
    • CHEMBL89084
    • HY-133878
    • (9E,12E)-octadeca-9,12-dienamide
    • starbld0009268
    • J-018082
    • SCHEMBL469581
    • Linoleamide
    • SFIHQZFZMWZOJV-AVQMFFATSA-N
    • インチ: InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)/b7-6+,10-9+
    • InChIKey: SFIHQZFZMWZOJV-AVQMFFATSA-N
    • SMILES: C(N)(=O)CCCCCCC/C=C/C/C=C/CCCCC

計算された属性

  • 精确分子量: 279.25639
  • 同位素质量: 279.256214676g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 20
  • 回転可能化学結合数: 14
  • 複雑さ: 269
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 2
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.9
  • トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

  • PSA: 43.09

Linoleamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1242379-50mg
LINOLEAMIDE
3072-13-7 98%
50mg
$830 2024-06-06
TRC
L486208-250mg
Linoleamide
3072-13-7
250mg
$ 800.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-221852A-50 mg
Linoleamide,
3072-13-7 ≥98%
50mg
¥1,752.00 2023-07-10
eNovation Chemicals LLC
Y1242379-50mg
LINOLEAMIDE
3072-13-7 98%
50mg
$740 2025-02-25
eNovation Chemicals LLC
Y1242379-5mg
LINOLEAMIDE
3072-13-7 98%
5mg
$175 2025-02-25
eNovation Chemicals LLC
Y1242379-5mg
LINOLEAMIDE
3072-13-7 98%
5mg
$175 2025-02-25
eNovation Chemicals LLC
Y1242379-5mg
LINOLEAMIDE
3072-13-7 98%
5mg
$175 2025-02-25
TRC
L486208-50mg
Linoleamide
3072-13-7
50mg
$161.00 2023-05-18
TRC
L486208-500mg
Linoleamide
3072-13-7
500mg
$1263.00 2023-05-18
eNovation Chemicals LLC
Y1242379-10mg
LINOLEAMIDE
3072-13-7 98%
10mg
$260 2024-06-06

Linoleamide 関連文献

Linoleamideに関する追加情報

Recent Advances in Linoleamide (3072-13-7) Research: Implications for Chemical Biology and Pharmaceutical Applications

Linoleamide (CAS: 3072-13-7), a derivative of linoleic acid, has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This research brief synthesizes the latest findings on Linoleamide, focusing on its molecular mechanisms, pharmacological properties, and emerging roles in drug development. The compound's unique chemical structure and interaction with biological systems make it a promising candidate for further investigation in the fields of inflammation, metabolic disorders, and neurological diseases.

Recent studies have elucidated the molecular pathways through which Linoleamide exerts its effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Linoleamide modulates the endocannabinoid system by acting as a selective agonist for CB1 receptors, which may explain its anti-inflammatory and analgesic properties. Additionally, research has shown that Linoleamide influences lipid metabolism by upregulating PPAR-γ, a key regulator of adipogenesis and glucose homeostasis. These findings suggest potential applications in treating obesity-related metabolic syndromes.

In the pharmaceutical sector, Linoleamide has been explored as a novel excipient for drug delivery systems. Its amphiphilic nature allows it to enhance the solubility and bioavailability of poorly water-soluble drugs. A recent patent application (WO2023056321) describes a Linoleamide-based nanoemulsion platform that significantly improves the oral absorption of anticancer agents. This technological advancement could revolutionize the formulation of hydrophobic therapeutics, addressing a major challenge in drug development.

The safety profile of Linoleamide has been extensively evaluated in preclinical studies. Toxicological assessments indicate favorable pharmacokinetics with low cytotoxicity across various cell lines. However, researchers caution that dose-dependent effects on liver enzymes require further investigation before clinical translation. Ongoing phase I trials in Europe (NCT05678944) are currently assessing the compound's safety in human subjects, with preliminary results expected in Q4 2024.

From a commercial perspective, the global market for Linoleamide is projected to grow at a CAGR of 8.2% from 2023 to 2030, driven by increasing demand in cosmetic and pharmaceutical applications. Major manufacturers are investing in sustainable production methods, including enzymatic synthesis routes that offer higher yields and reduced environmental impact compared to traditional chemical processes.

In conclusion, Linoleamide (3072-13-7) represents a multifaceted compound with substantial potential across therapeutic areas. While current research has uncovered several promising applications, further studies are needed to fully characterize its mechanisms and optimize its clinical utility. The coming years will likely see increased translational research efforts as the scientific community continues to unravel the full spectrum of this intriguing molecule's capabilities.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD